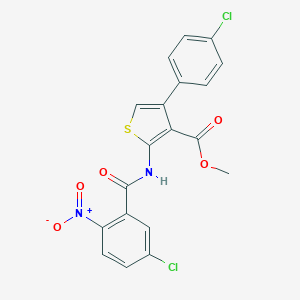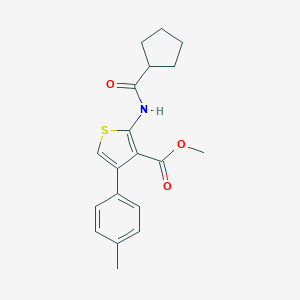
METHYL 2-CYCLOPENTANEAMIDO-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
METHYL 2-CYCLOPENTANEAMIDO-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE is a complex organic compound with a molecular formula of C19H21NO3S and a molar mass of 343.44 g/mol . This compound is characterized by its unique structure, which includes a thiophene ring, a cyclopentylcarbonyl group, and a methylphenyl group. It is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-CYCLOPENTANEAMIDO-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Cyclopentylcarbonyl Group: This step involves the acylation of the thiophene ring using cyclopentanone and a suitable acylating agent.
Attachment of the Methylphenyl Group: This can be done through a Friedel-Crafts alkylation reaction using 4-methylbenzyl chloride and a Lewis acid catalyst.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
METHYL 2-CYCLOPENTANEAMIDO-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the thiophene ring or the methylphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiophenes or benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
METHYL 2-CYCLOPENTANEAMIDO-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which METHYL 2-CYCLOPENTANEAMIDO-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into binding sites, modulating the activity of these targets and influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-[(cyclopentylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate
- Methyl 2-[(cyclopentylcarbonyl)amino]-4-(4-methoxyphenyl)-3-thiophenecarboxylate
Uniqueness
METHYL 2-CYCLOPENTANEAMIDO-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE is unique due to the presence of the 4-methylphenyl group, which imparts distinct chemical and physical properties. This structural variation can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific research applications.
Eigenschaften
Molekularformel |
C19H21NO3S |
|---|---|
Molekulargewicht |
343.4g/mol |
IUPAC-Name |
methyl 2-(cyclopentanecarbonylamino)-4-(4-methylphenyl)thiophene-3-carboxylate |
InChI |
InChI=1S/C19H21NO3S/c1-12-7-9-13(10-8-12)15-11-24-18(16(15)19(22)23-2)20-17(21)14-5-3-4-6-14/h7-11,14H,3-6H2,1-2H3,(H,20,21) |
InChI-Schlüssel |
POKBAUIEGGHOPE-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=CSC(=C2C(=O)OC)NC(=O)C3CCCC3 |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=CSC(=C2C(=O)OC)NC(=O)C3CCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


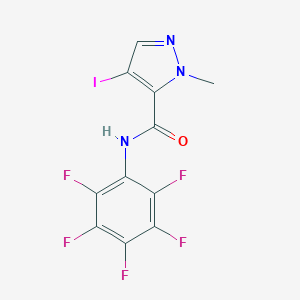

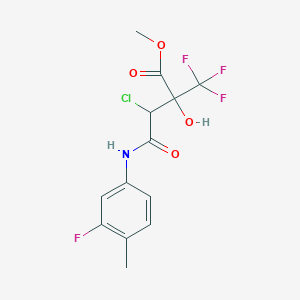
![2-(1-adamantyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylacetamide](/img/structure/B457787.png)

![methyl 2-{[(4-chloroanilino)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B457789.png)

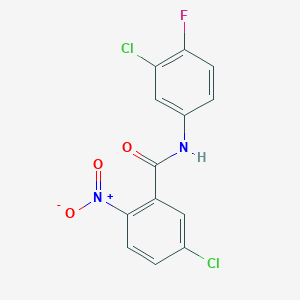
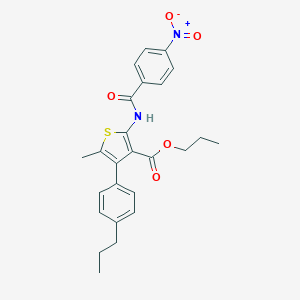

![2-(4-chloro-2-methylphenoxy)-N-(4-{[(4-chloro-2-methylphenoxy)acetyl]amino}cyclohexyl)acetamide](/img/structure/B457797.png)
![Methyl 2-[(3-{3-nitrophenyl}acryloyl)amino]-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B457799.png)
